4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol
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Overview
Description
4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups and a butynol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol typically involves the alkylation of 3,5-dimethylphenylacetylene with a suitable alkylating agent under basic conditions. One common method is the reaction of 3,5-dimethylphenylacetylene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-one.
Reduction: Formation of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-en-2-ol or 4-(3,5-Dimethyl-phenyl)-2-methyl-butane-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl ring and the butynol side chain allows for interactions with hydrophobic and hydrophilic regions of target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-phenyl)-2-methyl-but-2-en-2-ol: Similar structure but with a double bond instead of a triple bond.
4-(3,5-Dimethyl-phenyl)-2-methyl-butane-2-ol: Similar structure but fully saturated.
3,5-Dimethylphenylacetylene: Lacks the butynol side chain.
Uniqueness
4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is unique due to the presence of both a phenyl ring with methyl substitutions and a butynol side chain. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-7-11(2)9-12(8-10)5-6-13(3,4)14/h7-9,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDSXDVRLWTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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